molecular formula C9H13BrClNO B13459728 [(4-Bromo-3-methoxyphenyl)methyl](methyl)amine hydrochloride

[(4-Bromo-3-methoxyphenyl)methyl](methyl)amine hydrochloride

Cat. No.: B13459728
M. Wt: 266.56 g/mol
InChI Key: FDYUSPGVRANETK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Bromo-3-methoxyphenyl)methylamine hydrochloride is an organic compound that features a bromine atom, a methoxy group, and a methylamine group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-3-methoxyphenyl)methylamine hydrochloride typically involves multi-step organic reactions. One common method includes the bromination of 3-methoxybenzylamine, followed by methylation and subsequent conversion to the hydrochloride salt. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and methyl iodide or dimethyl sulfate for methylation .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-3-methoxyphenyl)methylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzylamines, while oxidation can produce quinones .

Scientific Research Applications

(4-Bromo-3-methoxyphenyl)methylamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Bromo-3-methoxyphenyl)methylamine hydrochloride involves its interaction with specific molecular targets. The bromine and methoxy groups influence its binding affinity and selectivity towards certain enzymes or receptors. The methylamine group can participate in hydrogen bonding and electrostatic interactions, enhancing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Bromo-3-methoxyphenyl)methylamine hydrochloride is unique due to the presence of both a bromine atom and a methoxy group on the benzene ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C9H13BrClNO

Molecular Weight

266.56 g/mol

IUPAC Name

1-(4-bromo-3-methoxyphenyl)-N-methylmethanamine;hydrochloride

InChI

InChI=1S/C9H12BrNO.ClH/c1-11-6-7-3-4-8(10)9(5-7)12-2;/h3-5,11H,6H2,1-2H3;1H

InChI Key

FDYUSPGVRANETK-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC(=C(C=C1)Br)OC.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.